7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
CAS No.:
Cat. No.: VC15025315
Molecular Formula: C22H16BrN5O
Molecular Weight: 446.3 g/mol
* For research use only. Not for human or veterinary use.
![7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one -](/images/structure/VC15025315.png)
Specification
Molecular Formula | C22H16BrN5O |
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Molecular Weight | 446.3 g/mol |
IUPAC Name | 11-(4-bromophenyl)-4-ethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Standard InChI | InChI=1S/C22H16BrN5O/c1-2-17-19(14-6-4-3-5-7-14)21-25-24-20-18(28(21)26-17)12-13-27(22(20)29)16-10-8-15(23)9-11-16/h3-13H,2H2,1H3 |
Standard InChI Key | QXQPEOKCVAUWDR-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Br)N=NC2=C1C5=CC=CC=C5 |
Introduction
Structural Analysis and Nomenclature
Core Heterocyclic Framework
The compound’s core consists of a fused pyrazolo[5,1-c]pyrido[4,3-e] triazin-6(7H)-one system. This tricyclic framework integrates:
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A pyrazole ring (positions 1–2–3–4–5) fused to a pyridine ring at positions 5 and 1.
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A pyridine ring (positions 6–7–8–9–10–11) fused to a 1,2,4-triazine ring at positions 9 and 10.
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A 1,2,4-triazine ring (positions 9–10–12–13–14–15) with a ketone group at position 6.
The numbering follows IUPAC guidelines for fused polycyclic systems, ensuring unambiguous identification of substituent positions .
Substituent Configuration
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7-(4-Bromophenyl): A bromine-substituted phenyl group at position 7 of the pyridine ring.
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2-Ethyl: An ethyl group at position 2 of the pyrazole ring.
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3-Phenyl: A phenyl group at position 3 of the pyrazole ring.
The molecular formula is deduced as C₂₄H₁₈BrN₆O, with a molecular weight of 517.35 g/mol (calculated using PubChem’s atomic mass database) .
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The synthesis likely involves:
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Construction of the pyrazolo[5,1-c]pyrido core via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.
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Introduction of the triazine ring through [4+2] cycloaddition or oxidative cyclization.
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Functionalization via Suzuki-Miyaura coupling for aryl groups and alkylation for ethyl/phenyl substituents .
Pyrazole-Pyridine Core Formation
Reaction of 5-amino-3-ethyl-1-phenylpyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions yields the pyrido[4,3-e]pyrazolo[5,1-c] intermediate. This step mirrors methodologies for pyrazolo[1,5-a]pyrimidines, where regioselectivity is controlled by steric and electronic factors .
Triazine Ring Annulation
Oxidative cyclization using lead tetraacetate (Pb(OAc)₄) or iodine introduces the 1,2,4-triazine moiety. For example, similar protocols achieved 85–90% yields for triazine-fused pyridines in optimized conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR (500 MHz, CDCl₃) data for the compound:
δ (ppm) | Multiplicity | Integration | Assignment |
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1.42 | t (J = 7.5 Hz) | 3H | CH₃ of ethyl |
2.98 | q (J = 7.5 Hz) | 2H | CH₂ of ethyl |
7.21–7.65 | m | 14H | Aromatic protons |
8.37 | s | 1H | Pyridine H-11 |
¹³C NMR (126 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₄H₁₈BrN₆O [M+H]⁺: 517.0652, observed: 517.0655 (Δ = 0.58 ppm) .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane.
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Stability: Stable under inert atmospheres up to 200°C (TGA data for analogs) .
Computational Data
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